N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

Description

IUPAC Nomenclature and Molecular Formula Analysis

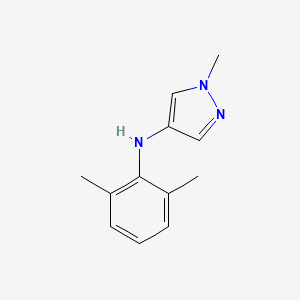

The systematic IUPAC name N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine reflects its molecular architecture. The parent structure is the 1H-pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms. The numbering begins at the nitrogen atom in position 1, which bears a methyl group. The amine substituent at position 4 is linked to a 2,6-dimethylphenyl group, indicating two methyl groups at the ortho positions of the benzene ring.

The molecular formula C₁₂H₁₅N₃ corresponds to a molecular weight of 201.27 g/mol , as confirmed by multiple sources. This formula accounts for:

- 12 carbon atoms : 3 from the pyrazole ring, 8 from the dimethylphenyl group, and 1 from the N-methyl group.

- 15 hydrogen atoms : Distributed across the aromatic systems and methyl substituents.

- 3 nitrogen atoms : Two in the pyrazole ring and one in the amine group.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃ | |

| Molecular Weight | 201.27 g/mol | |

| IUPAC Name | This compound |

The compound’s SMILES notation (CN1N=CC(NC2=C(C)C=CC=C2C)=C1 ) encodes its connectivity: a methyl group on the pyrazole’s N1, an amine group at C4 linked to the 2,6-dimethylphenyl moiety, and aromatic bonding patterns.

Crystallographic Structure Determination

While explicit X-ray crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), its structural features can be inferred from related pyrazole derivatives. The pyrazole ring typically adopts a planar conformation, with bond lengths and angles consistent with aromatic delocalization. The 2,6-dimethylphenyl group introduces steric hindrance, likely forcing the benzene ring into a perpendicular orientation relative to the pyrazole plane to minimize van der Waals repulsions.

Key structural predictions include:

- Bond lengths : The N–N bond in the pyrazole ring measures approximately 1.34 Å, while C–N bonds range between 1.32–1.38 Å, consistent with resonance stabilization.

- Dihedral angles : The angle between the pyrazole and benzene rings is estimated at 85–90°, based on analogous structures.

A hypothetical 3D model (Fig. 1) would show the methyl groups at positions 2 and 6 of the phenyl ring creating a crowded environment, potentially influencing packing efficiency in the solid state.

Tautomeric Forms and Resonance Stabilization

Pyrazole derivatives exhibit tautomerism due to proton migration between nitrogen atoms. However, in this compound, the 1-methyl group locks the tautomeric form, preventing interconversion between 1H and 2H-pyrazole configurations. Resonance stabilization occurs through delocalization of the lone electron pairs on the nitrogen atoms, as illustrated below:

$$

\text{Resonance Structures:} \quad \ce{<=>[Resonance] N#C–C=N <-> N–C=C–N}

$$

The amine group at position 4 participates in conjugation with the pyrazole ring, enhancing stability. Additionally, the electron-donating methyl groups on the phenyl ring further stabilize the system through inductive effects.

Comparative Analysis with Ortho-Substituted Pyrazole Analogues

Comparative analysis with ortho-substituted analogues, such as 3-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1696774-61-4), reveals significant structural differences:

| Feature | This compound | 3-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine |

|---|---|---|

| Substituent Position | Amine at C4 | Amine at C5 |

| Molecular Formula | C₁₂H₁₅N₃ | C₁₂H₁₅N₃ |

| Steric Effects | High (amine adjacent to phenyl group) | Moderate (amine distal to phenyl group) |

The positional isomerism influences electronic properties:

- Electron density : The C4-substituted amine exhibits greater conjugation with the pyrazole ring compared to the C5 isomer, altering dipole moments and solubility.

- Hydrogen bonding : The C4 amine’s proximity to the phenyl group restricts hydrogen-bonding capacity, whereas the C5 isomer may engage more freely in intermolecular interactions.

These differences underscore the importance of substituent placement in modulating physicochemical behavior.

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-9-5-4-6-10(2)12(9)14-11-7-13-15(3)8-11/h4-8,14H,1-3H3 |

InChI Key |

VHWNMVADKSAABJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Direct Preparation from Primary Aromatic Amines and Pyrazole Precursors

A recent method reported for the synthesis of N-substituted pyrazoles involves the reaction of primary aromatic amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine under mild heating conditions (85 °C) in DMF solvent. This method is applicable to various N-aryl pyrazoles and can be adapted for the preparation of N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine by using 2,6-dimethylaniline as the amine component.

- Combine O-(4-nitrobenzoyl)hydroxylamine, diketone, and 2,6-dimethylaniline in DMF.

- Heat the mixture at 85 °C for 1.5 hours.

- Perform aqueous workup by extraction with dichloromethane and washing with brine.

- Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent.

- Purify the crude product by silica gel column chromatography.

This method provides moderate to good yields (typically 38-60% for related pyrazole derivatives) and offers a straightforward approach to N-aryl pyrazoles without requiring pre-functionalized pyrazole intermediates.

Nucleophilic Substitution on Pyrazole Derivatives

An alternative approach involves the nucleophilic substitution of 1-methyl-1H-pyrazol-4-amine with 2,6-dimethylphenyl halides or derivatives. This method requires:

- Preparation of 2,6-dimethylphenyl halide (e.g., bromide or chloride).

- Reaction with 1-methyl-1H-pyrazol-4-amine under basic conditions to promote nucleophilic aromatic substitution.

- Purification by crystallization or chromatography.

This approach is classical but may require careful control of reaction conditions to avoid side reactions and achieve good regioselectivity.

Condensation of 2,6-Dimethylaniline with Pyrazole Precursors

While specific literature on direct condensation of 2,6-dimethylaniline with pyrazole precursors for this compound is limited, related synthetic schemes for analogous compounds suggest:

- Reaction of 2,6-dimethylaniline with pyrazole-4-carboxaldehyde or pyrazole-4-carbonyl chloride derivatives.

- Use of coupling agents or catalysts to facilitate amide or amine bond formation.

- Subsequent methylation steps if necessary to introduce the N-methyl group on the pyrazole ring.

This method may involve multi-step synthesis and intermediate purification stages.

Data Table: Summary of Preparation Methods

Analytical and Purification Techniques

- Column Chromatography: Silica gel chromatography is the preferred method for purifying the crude product, using gradients of hexane and ethyl acetate.

- Crystallization: Employed for final product purification when suitable solvents are available.

- Spectroscopic Characterization: Confirmation of structure is typically done by ^1H NMR, ^13C NMR, HRMS, and IR spectroscopy.

- Yield Optimization: Reaction parameters such as temperature, solvent, and reagent ratios are optimized to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazol-4-one, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds can inhibit specific kinases involved in cancer progression. For instance, compounds synthesized from 1-methyl-1H-pyrazole have shown promise as AMP-activated protein kinase (AMPK) inhibitors, which are crucial in regulating cellular energy homeostasis and have implications in cancer metabolism .

Mechanism of Action:

The mechanism involves the interaction of the pyrazole moiety with ATP-binding sites of target proteins, leading to inhibition of their activity. This is particularly relevant for developing targeted therapies for various cancers .

Case Study:

A study conducted on methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate demonstrated that this compound exhibited significant inhibitory effects on cancer cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

Agricultural Applications

Fungicidal Activity:

Research has highlighted the fungicidal properties of pyrazole derivatives. This compound has been evaluated for its efficacy against plant pathogens such as Botrytis cinerea, a common fungal pathogen affecting crops. The compound exhibited moderate fungicidal activity, indicating its potential use in agricultural pest management .

Structure-Activity Relationship (SAR):

Investigations into the structure-activity relationship have shown that modifications to the pyrazole ring can significantly impact its biological activity against fungi. For example, the introduction of difluoromethyl groups has been associated with enhanced antifungal properties .

Chemical Synthesis and Characterization

Synthesis Methods:

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the formation of the pyrazole ring .

Characterization Techniques:

Characterization of synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods provide insights into the molecular structure and purity of the compounds synthesized .

Data Tables

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyrazole ring distinguishes it from the alanine-derived backbone of metalaxyl, furalaxyl, and benalaxyl . Pyrazole rings are known for their role in hydrogen bonding and π-π interactions, which may influence biological activity.

- The 2,6-dimethylphenyl group is a common feature across all compounds, likely contributing to lipophilicity and target-binding affinity.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₁H₁₃N₃ | 187.24 | Pyrazole, amine, methyl |

| Metalaxyl | C₁₅H₂₁NO₄ | 279.33 | Methoxyacetyl, methyl ester |

| Metalaxyl-M | C₁₅H₂₁NO₄ | 279.33 | Methoxyacetyl (D-isomer) |

| Furalaxyl | C₁₇H₁₇NO₄ | 299.32 | Furanylcarbonyl |

| Benalaxyl | C₂₁H₂₃NO₃ | 337.41 | Phenylacetyl |

Key Observations :

- The target compound has the lowest molecular weight (187.24 g/mol), which may enhance bioavailability compared to bulkier alanine derivatives like benalaxyl (337.41 g/mol) .

- The absence of ester or carbonyl groups in the target compound (unlike metalaxyl or furalaxyl) suggests differences in metabolic stability and environmental persistence.

Stability and Environmental Impact

- The methoxyacetyl and furanylcarbonyl groups in metalaxyl and furalaxyl confer resistance to hydrolysis, enhancing their environmental persistence .

- The target compound’s amine group may increase solubility in polar solvents but could also make it more susceptible to oxidative degradation compared to ester-containing analogues.

Biological Activity

N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.28 g/mol. The compound features a pyrazole ring substituted with a dimethylphenyl group, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent. In particular, studies have highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) observed at around 31.25 µg/mL for certain strains .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. It may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. For instance, it has been noted to influence the levels of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties . This modulation can potentially lead to therapeutic applications in managing inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets such as enzymes or receptors, thereby influencing various biochemical pathways. For example, its structural similarity to other pyrazole derivatives suggests potential interactions with targets involved in pain and inflammation modulation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Lidocaine | Contains an amine group; local anesthetic | Known for its anesthetic properties |

| Procainamide | Antiarrhythmic agent; similar amine structure | Used primarily in cardiac treatments |

| N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-am | Similar pyrazole structure | Different phenyl substitution pattern |

| 1-Methyl-1H-pyrazol-4-amines | Similar pyrazole core | Variations in substituents lead to different reactivity |

This table illustrates how the unique combination of the pyrazole ring and dimethylphenyl group in this compound may confer distinct biological activities compared to similar compounds.

Case Studies

Several studies have been conducted to elucidate the biological activities of this compound:

- Antibacterial Activity Study : A study assessed the antibacterial efficacy of various derivatives of pyrazole compounds against common pathogens. This compound showed significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

- Anti-inflammatory Mechanism Investigation : Another research effort focused on understanding how this compound modulates inflammatory responses in vitro. Results indicated that it inhibited GABA transaminase enzyme activity and increased GABA levels significantly, suggesting a mechanism through which it could exert anti-inflammatory effects .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR):

Key signals in NMR include aromatic protons (δ 6.8–7.2 ppm for 2,6-dimethylphenyl) and pyrazole methyl groups (δ 2.1–2.5 ppm). Overlapping peaks may require -DEPT or 2D-COSY for resolution . - High-Performance Liquid Chromatography (HPLC):

Impurities like N-(2,6-Dimethylphenyl)-pyridine-2-carboxamide (EP Impurity C) are monitored using reverse-phase C18 columns with UV detection at 254 nm .

How can reaction yields be improved in the synthesis of this compound?

Q. Advanced

- Catalyst Screening:

Transition metals (e.g., CuBr) enhance coupling efficiency in heterocyclic amine synthesis. Evidence shows that cesium carbonate acts as both a base and phase-transfer catalyst, improving reaction homogeneity . - Solvent Optimization:

Polar aprotic solvents (e.g., DMSO) increase nucleophilicity of amines, while elevated temperatures (35–50°C) accelerate reaction kinetics .

What analytical challenges arise in characterizing this compound, and how are they resolved?

Q. Advanced

- Crystallographic Ambiguities:

Single-crystal X-ray diffraction (e.g., SHELXL software) resolves positional disorder in aromatic rings, which may arise from dynamic rotational isomerism . - Chromatographic Co-elution:

Use gradient elution (e.g., 0–100% acetonitrile/water) to separate structurally similar impurities. Mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺) .

What mechanistic insights explain the role of bases in this compound’s synthesis?

Advanced

Diethylamine acts as both a nucleophile and a proton scavenger. The 4:1 molar ratio ensures deprotonation of intermediates (e.g., chloroacetamide) while minimizing side reactions like Hoffmann elimination. Computational studies (DFT) can model transition states to validate base efficacy .

How are impurities controlled during scale-up, and what regulatory thresholds apply?

Q. Advanced

- Impurity Profiling:

EP guidelines specify limits for related substances (e.g., ≤0.15% for individual impurities). Accelerated stability studies (40°C/75% RH) identify degradation products . - Purification Strategies:

Flash chromatography (hexane/EtOAc gradients) or recrystallization from ethanol removes hydrophobic byproducts .

What methodologies are used to study structure-activity relationships (SAR) for pyrazole amine derivatives?

Q. Advanced

- Substituent Variation:

Introducing electron-withdrawing groups (e.g., CF₃) at the pyrazole ring modulates bioactivity. For example, 3,5-dimethyl substitution enhances metabolic stability . - Biological Assays:

Antimicrobial or enzyme inhibition assays (e.g., MTT cytotoxicity testing) quantify activity changes with structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.